molecular formula C31H34Br2N4O4 B1677039 [(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone CAS No. 548472-76-0

[(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone

Cat. No.: B1677039
CAS No.: 548472-76-0
M. Wt: 686.4 g/mol
InChI Key: PVRYEWOXWGDQHA-WDYNHAJCSA-N
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Description

NUTLIN-2 is a small-molecule inhibitor that targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53NUTLIN-2 is particularly significant in cancer research due to its ability to reactivate p53, a protein that plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NUTLIN-2 involves multiple steps, starting with the preparation of the imidazoline core. The key steps include the formation of the imidazoline ring and the introduction of various substituents to enhance its binding affinity to MDM2. The synthetic route typically involves:

Industrial Production Methods

While specific industrial production methods for NUTLIN-2 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NUTLIN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of NUTLIN-2 with modified functional groups, which can exhibit different binding affinities and pharmacological activities .

Scientific Research Applications

NUTLIN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

NUTLIN-2 exerts its effects by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This disruption stabilizes p53, allowing it to accumulate and activate its downstream target genes involved in cell cycle arrest and apoptosis. The molecular targets and pathways involved include:

Comparison with Similar Compounds

NUTLIN-2 is part of a family of compounds known as Nutlins, which include NUTLIN-1 and NUTLIN-3. These compounds share a similar mechanism of action but differ in their binding affinities and pharmacological properties.

NUTLIN-2 stands out due to its balance of potency and selectivity, making it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

548472-76-0

Molecular Formula

C31H34Br2N4O4

Molecular Weight

686.4 g/mol

IUPAC Name

[(4R,5S)-4,5-bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C31H34Br2N4O4/c1-3-41-27-20-25(40-2)12-13-26(27)30-34-28(21-4-8-23(32)9-5-21)29(22-6-10-24(33)11-7-22)37(30)31(39)36-16-14-35(15-17-36)18-19-38/h4-13,20,28-29,38H,3,14-19H2,1-2H3/t28-,29+/m1/s1

InChI Key

PVRYEWOXWGDQHA-WDYNHAJCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

SMILES

CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nutlin-2;  Nutlin 2;  Nutlin2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone
Reactant of Route 2
Reactant of Route 2
[(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone
Reactant of Route 3
Reactant of Route 3
[(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone
Reactant of Route 4
Reactant of Route 4
[(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone
Reactant of Route 5
Reactant of Route 5
[(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[(4R,5S)-4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-2-imidazoline-1-yl](4-(2-hydroxyethyl)piperazino) ketone

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